![molecular formula C22H20ClNO3 B12602415 5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide CAS No. 648922-93-4](/img/structure/B12602415.png)
5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro group, a hydroxy group, and a benzamide moiety, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide typically involves multiple steps. One common method includes the condensation of 5-chloro-2-hydroxybenzoic acid with 3-[2-(3-methylphenyl)ethoxy]aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like SnCl2 (Tin(II) chloride).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: SnCl2 in ethanol under reflux.
Substitution: Nucleophiles in the presence of a base like NaOH (Sodium hydroxide) in an aqueous or organic solvent.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide involves its interaction with specific molecular targets. The hydroxy and chloro groups can form hydrogen bonds and halogen bonds, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-hydroxy-N-phenylbenzamide: Lacks the ethoxy and methylphenyl groups, making it less complex.
2-Hydroxy-3-nitro-5-chloro-N-phenylbenzamide: Contains a nitro group, which can alter its reactivity and biological activity.
5-Chloro-2-hydroxy-N-(3-methylphenyl)benzamide: Similar structure but lacks the ethoxy group.
Uniqueness
5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide is unique due to the presence of both the ethoxy and methylphenyl groups, which can enhance its reactivity and potential biological activity compared to its simpler analogs .
Propriétés
Numéro CAS |
648922-93-4 |
|---|---|
Formule moléculaire |
C22H20ClNO3 |
Poids moléculaire |
381.8 g/mol |
Nom IUPAC |
5-chloro-2-hydroxy-N-[3-[2-(3-methylphenyl)ethoxy]phenyl]benzamide |
InChI |
InChI=1S/C22H20ClNO3/c1-15-4-2-5-16(12-15)10-11-27-19-7-3-6-18(14-19)24-22(26)20-13-17(23)8-9-21(20)25/h2-9,12-14,25H,10-11H2,1H3,(H,24,26) |
Clé InChI |
VKNAJTJSJQTTBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CCOC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(S)-Butane-1-sulfinyl]ethenyl}benzene](/img/structure/B12602337.png)
![4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzene-1-sulfonamide](/img/structure/B12602348.png)
![Ethyl {[(1E)-N-benzoylethanimidoyl]oxy}acetate](/img/structure/B12602353.png)
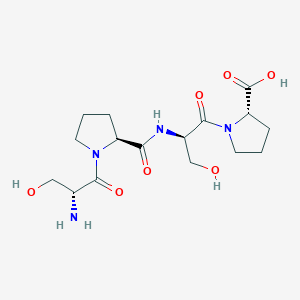
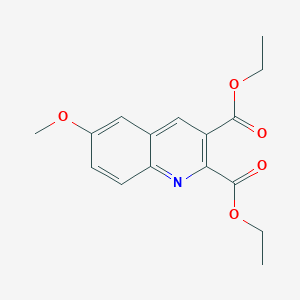
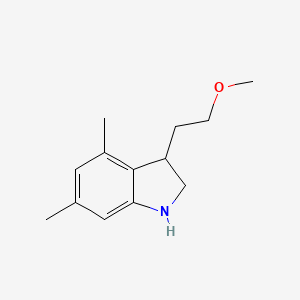

![Phenol, 3-[2-(aminomethyl)cyclohexyl]-](/img/structure/B12602375.png)
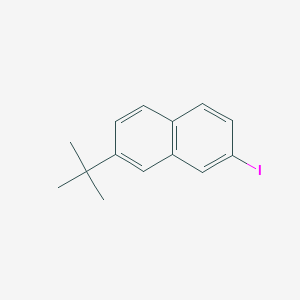
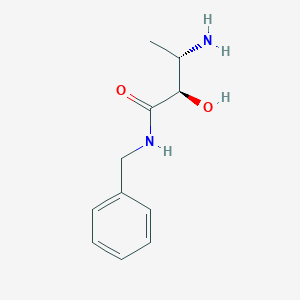
![9-Methyl-2,3,4,5-tetrahydro-1h-benzo[b]azepin-5-ylamine](/img/structure/B12602410.png)
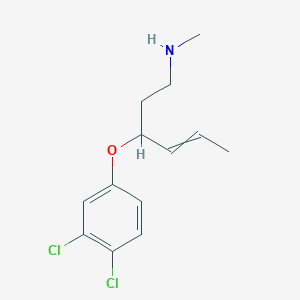
![1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate](/img/structure/B12602425.png)

